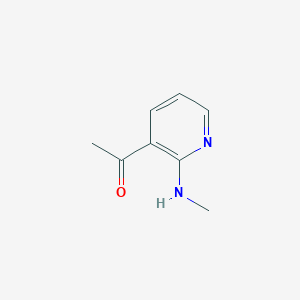
5-Acetyl-6-methylaminopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-6-methylaminopyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both acetyl and methylamino groups in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methylaminopyridine can be achieved through several methods. One common approach involves the acetylation of 6-methylaminopyridine using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
5-Acetyl-6-methylaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Hydroxy-6-methylaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
5-Acetyl-6-methylaminopyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 5-Acetyl-6-methylaminopyridine involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding, while the methylamino group can engage in nucleophilic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
類似化合物との比較
Similar Compounds
6-Methylaminopyridine: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetylpyridine: Lacks the methylamino group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
5-Acetyl-6-methylaminopyridine is unique due to the presence of both acetyl and methylamino groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile compound in various applications.
特性
CAS番号 |
67295-20-9 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
1-[2-(methylamino)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-4-3-5-10-8(7)9-2/h3-5H,1-2H3,(H,9,10) |
InChIキー |
LQUYVTUKXOJVIM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


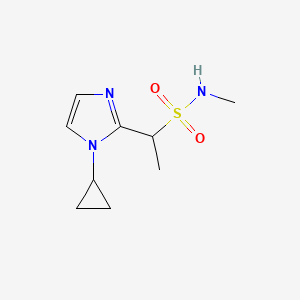
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
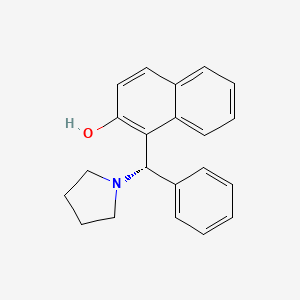

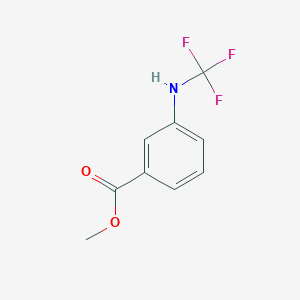
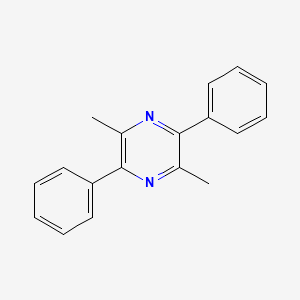
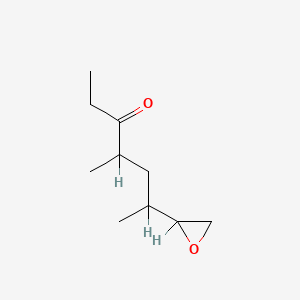
![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)

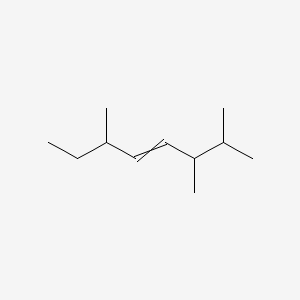


![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
